REACTION_CXSMILES
|
N#N.[CH:3]([C:5]([CH3:7])=[O:6])=[CH2:4].[N+:8]([CH3:11])([O-:10])=[O:9]>>[N+:8]([CH2:11][CH2:4][CH2:3][C:5](=[O:6])[CH3:7])([O-:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
2.32 mL
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
29.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
KF Al2O3
|
Quantity
|
323 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through neutral Al2O3
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The filtrated was concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |